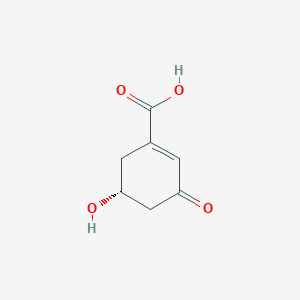
(5R)-5-hydroxy-3-oxocyclohexene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R)-5-hydroxy-3-oxocyclohexene-1-carboxylic acid is an organic compound with a unique structure that includes a hydroxyl group, a ketone, and a carboxylic acid group on a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-hydroxy-3-oxocyclohexene-1-carboxylic acid typically involves the oxidation of cyclohexene derivatives. One common method is the hydroxylation of cyclohexene followed by oxidation to introduce the ketone and carboxylic acid groups. The reaction conditions often require the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic oxidation processes. These methods utilize catalysts like palladium or platinum to facilitate the oxidation of cyclohexene derivatives under controlled conditions, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(5R)-5-hydroxy-3-oxocyclohexene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the hydroxyl group to a ketone, resulting in a diketone structure.
Reduction: Reduction reactions can convert the ketone group back to a hydroxyl group, forming a diol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride under mild conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of diketones.
Reduction: Formation of diols.
Substitution: Formation of substituted cyclohexene derivatives.
Scientific Research Applications
(5R)-5-hydroxy-3-oxocyclohexene-1-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (5R)-5-hydroxy-3-oxocyclohexene-1-carboxylic acid involves its interaction with various molecular targets. The hydroxyl and ketone groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The carboxylic acid group can participate in acid-base reactions, altering the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Cyclohexene-1-carboxylic acid: Lacks the hydroxyl and ketone groups, making it less reactive.
5-hydroxy-2-cyclohexen-1-one: Similar structure but lacks the carboxylic acid group.
3-oxocyclohexene-1-carboxylic acid: Lacks the hydroxyl group
Uniqueness
(5R)-5-hydroxy-3-oxocyclohexene-1-carboxylic acid is unique due to the presence of all three functional groups (hydroxyl, ketone, and carboxylic acid) on a cyclohexene ring. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in various scientific and industrial applications .
Properties
CAS No. |
232952-08-8 |
|---|---|
Molecular Formula |
C7H8O4 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
(5R)-5-hydroxy-3-oxocyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C7H8O4/c8-5-1-4(7(10)11)2-6(9)3-5/h1,6,9H,2-3H2,(H,10,11)/t6-/m1/s1 |
InChI Key |
VBOLGZTWXXRGNO-ZCFIWIBFSA-N |
Isomeric SMILES |
C1[C@H](CC(=O)C=C1C(=O)O)O |
Canonical SMILES |
C1C(CC(=O)C=C1C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















